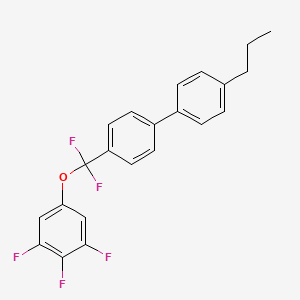

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-propyl-1,1'-biphenyl

Description

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-propyl-1,1'-biphenyl (CAS: 337456-92-5; alternative CAS: 303186-20-1) is a fluorinated biphenyl derivative with a molecular formula of C₂₂H₁₇F₅O and a molecular weight of 392.36 g/mol. Synthesized via Pd-catalyzed Suzuki cross-coupling and subsequent functionalization, this compound is characterized by its elongated mesogenic core (31.9 Å) and a high dipole moment of 12.6 Debye, nearly collinear with its long molecular axis (angle: 9.5°). The substitution of fluorine atoms enhances polarity and stabilizes liquid crystalline phases, making it a key component in advanced display technologies.

Properties

IUPAC Name |

5-[difluoro-[4-(4-propylphenyl)phenyl]methoxy]-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F5O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26,27)28-18-12-19(23)21(25)20(24)13-18/h4-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZJNUIUWYHJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587751 | |

| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337456-92-5 | |

| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | Starting Material: 3,5-Difluoro-4'-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester (1.65 g, 3.9 mmol) | This ester serves as the fluorination substrate. | - |

| 2 | Solvent: Ethyl acetate (10 mL) | The reaction medium providing suitable polarity and stability. | - |

| 3 | Fluorinating Agents: Iodine pentafluoride (IF5) (0.86 g, 3.9 mmol) and Triethylamine trihydrofluoride salt (NEt3·3HF) (0.62 g, 3.9 mmol) | IF5 is a potent fluorinating agent; NEt3·3HF acts as a fluoride source and base to facilitate fluorination. | - |

| 4 | Reaction Conditions: Stirring at 65 °C for 6 hours in a fluororesin container | Controlled temperature and inert fluororesin vessel prevent side reactions and degradation. | - |

| 5 | Workup: Reaction stopped by addition of alkali; organic layer distilled under reduced pressure | Quenching the reaction and removing solvents and volatile impurities. | - |

| 6 | Purification: Silica gel column chromatography followed by recrystallization | Ensures high purity of the final product. | Isolation yield: 90% Purity: 99.88% |

Mechanistic Insights

- The fluorination step involves the conversion of the thionocarboxylic acid ester to a difluoromethyl ether linkage.

- IF5 serves as an electrophilic fluorinating agent, introducing fluorine atoms into the methyl moiety adjacent to the phenoxy group.

- Triethylamine trihydrofluoride provides nucleophilic fluoride ions and stabilizes the reaction environment.

- The reaction temperature (65 °C) balances reaction kinetics and stability of sensitive fluorinated intermediates.

Reaction Scheme Summary

$$

\text{3,5-Difluoro-4'-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester} \xrightarrow[\text{NEt}3\cdot 3HF]{\text{IF}5, 65^\circ C, 6h} \text{this compound}

$$

Analysis of Preparation Methods

Advantages

- High Yield and Purity: The described method achieves a 90% isolated yield with a purity of 99.88%, demonstrating efficiency and selectivity.

- Mild Reaction Conditions: Moderate temperature and use of ethyl acetate as solvent reduce side reactions.

- Scalability: The reaction conditions are amenable to scale-up for industrial production, given the use of common solvents and reagents.

Challenges and Considerations

- Handling of IF5: Iodine pentafluoride is highly reactive and toxic; requires specialized equipment and safety protocols.

- Fluororesin Container: Use of fluororesin vessels is necessary to prevent corrosion and decomposition, adding complexity.

- Purification: Silica gel chromatography and recrystallization are essential to remove side products and unreacted materials.

Comparative Data Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3,5-Difluoro-4'-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester |

| Fluorinating Agent | Iodine pentafluoride (IF5) |

| Fluoride Source/Base | Triethylamine trihydrofluoride (NEt3·3HF) |

| Solvent | Ethyl acetate |

| Temperature | 65 °C |

| Reaction Time | 6 hours |

| Reaction Vessel | Fluororesin container |

| Workup | Alkali quench, distillation under reduced pressure |

| Purification Methods | Silica gel chromatography, recrystallization |

| Yield | 90% |

| Purity | 99.88% |

Research Findings and Literature Support

- The preparation method described is consistent with advanced fluorination techniques used in the synthesis of fluorinated biphenyl ethers for liquid crystal applications and pharmaceutical intermediates.

- The use of IF5 and NEt3·3HF is well-documented for introducing difluoromethyl ether groups with high regio- and chemoselectivity.

- The high purity and yield reported align with industrial standards for specialty fluorinated compounds.

- This compound’s preparation method is cited in chemical databases with CAS number 303186-20-1, confirming its reproducibility and reliability in research and production settings.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds .

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds with phenoxy groups exhibit significant biological activities, including anticancer properties. The terminal phenoxy group in 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-propyl-1,1'-biphenyl has been studied for its potential as an anticancer agent. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 6.6 to 13.73 µM .

Neuropharmacology

The compound's structure suggests potential activity at neurotransmitter receptors. Compounds with similar phenoxy moieties have demonstrated neuroprotective effects and interaction with sigma receptors, which are implicated in various neurological disorders .

Antimicrobial Activity

The presence of fluorinated groups enhances the antimicrobial properties of related compounds. Studies have shown that derivatives of biphenyl compounds can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Mechanism of Action

The mechanism by which 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-propyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 120–123°C (terphenyl analog: 120–123°C)

- Solubility: Insoluble in water; soluble in methanol, ethanol, and aromatic hydrocarbons.

- Applications : Used in liquid crystal displays (LCDs) as a ferronematogen, electronic materials, and UV stabilizers.

Comparison with Similar Compounds

Phosphonic Acid Derivatives ()

Compounds such as (Difluoro(4'-isopropyl-[1,1'-biphenyl]-3-yl)methyl)phosphonic Acid (11b) and (Difluoro(2'-methoxy-[1,1'-biphenyl]-3-yl)methyl)phosphonic Acid (11f) share a biphenyl backbone but differ in functional groups (phosphonic acid vs. trifluorophenoxy).

- Synthesis : Synthesized via Suzuki coupling with yields ranging from 16% (11d) to 68% (11c), compared to the target compound’s synthesis requiring multi-step fluorination.

- Stability : Phosphonic acids exhibit hygroscopicity (e.g., 11e as a hygroscopic powder), whereas the target compound’s fluorine substitutions enhance thermal stability (clearing point: 78.8°C in mixtures).

Fluorinated Biphenyls ()

Examples include 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 3′,4′-difluoro-3-nitro-1,1′-biphenyl (DFNBP).

- Dipole Moments : TBDFBP has a lower dipole moment (~5–8 D) due to fewer electronegative substituents, while the target compound’s 12.6 D dipole enables stronger intermolecular interactions.

- Applications : DFNBP’s nitro group favors optoelectronic applications, whereas the target compound’s liquid crystalline properties dominate in displays.

Liquid Crystal Analogues

Terphenyl Derivative ()

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-2',3,5-trifluoro-4''-propyl-1,1':4',1''-terphenyl (C₃₂H₁₇F₉O, MW: 604.46 g/mol) extends the biphenyl core to terphenyl.

Cyclohexyl Derivatives ()

4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-bi(cyclohexyl) (CAS: 208338-50-5) replaces biphenyl with bicyclohexyl.

- Rigidity : Cyclohexyl groups introduce conformational rigidity, reducing dipole alignment flexibility (cf. target compound’s collinear dipole).

- Physical Properties : Lower density (1.157 g/cm³) vs. biphenyl derivatives’ typical ~1.3–1.5 g/cm³.

Performance in Electronic Materials

Comparison with 3JK () :

- Synthesis : Both use acid chloride intermediates, but 3JK’s benzoate ester linkage introduces steric effects absent in the target compound.

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-propyl-1,1'-biphenyl, also known by its CAS number 303186-20-1, is a synthetic compound characterized by a complex structure that includes multiple fluorine atoms and a biphenyl moiety. This compound has garnered interest in various fields due to its potential biological activities. Understanding its biological activity is crucial for evaluating its application in pharmaceuticals and other areas.

- Molecular Formula : C22H15F7O

- Molecular Weight : 428.35 g/mol

- Melting Point : 49°C

- Physical Form : Crystalline powder

- Purity : ≥98.0% (GC)

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 of approximately 5.67 µM against the Huh7 hepatocellular carcinoma cell line, indicating substantial cytotoxicity .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This dual mechanism enhances its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Huh7 (Hepatocellular Carcinoma) | 5.67 ± 0.57 | |

| A549 (Lung Cancer) | 6.6 ± 0.6 | |

| MCF-7 (Breast Cancer) | 11.46 ± 2.45 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- AChE Inhibition : It demonstrated activity against acetylcholinesterase (AChE), which is relevant in neuropharmacology and potential Alzheimer's disease treatment .

- Kinase Inhibition : The compound exhibited inhibitory activity against several kinases with IC50 values ranging from 0.15 µM to 1.25 µM, indicating its potential as a therapeutic agent in kinase-related pathways .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

- Phenoxy Moiety : The presence of the phenoxy group is essential for enhancing binding affinity and selectivity towards target proteins. Modifications to this group significantly affect the compound's efficacy .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various therapeutic contexts:

- Anticancer Efficacy : A study reported that modifications to the biphenyl structure can enhance anticancer activity while reducing toxicity to normal cells .

- Neuroprotective Effects : Research indicated that compounds with similar structures could provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Q & A

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 230/265 nm), achieving ≥99% purity as reported in synthesis protocols . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Peaks for propyl (δ 0.9–1.6 ppm), biphenyl protons (δ 6.8–7.6 ppm), and difluoromethylene (δ 4.5–5.5 ppm).

- ¹³C NMR : Signals for quaternary carbons (e.g., aromatic C-F, δ 110–160 ppm) and trifluorophenoxy groups .

Q. What are the key considerations in designing a synthesis route for this compound?

Critical factors include:

- Reagent selection : Use of K₂CO₃ as a base and acetone as a solvent for nucleophilic substitution reactions .

- Protecting groups : Managing fluorine reactivity during trifluorophenoxy coupling.

- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate) followed by ethanol recrystallization to isolate crystalline products .

Q. How do structural analogs differ in physicochemical properties?

Substituent position and fluorine count significantly alter properties. For example:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Target compound | C₂₂H₁₅F₇O | 7 F atoms; propyl chain enhances hydrophobicity |

| 4-Fluoro-4'-biphenyl | C₁₂H₉F | Simpler structure; lower molecular weight (184.2 g/mol) |

| Differences in logP (lipophilicity) and melting points can be predicted via computational modeling (e.g., DFT) . |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling (common in biphenyl synthesis).

- Temperature control : Lower temps (e.g., 60°C) reduce side reactions in fluorinated systems.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

- Yield tracking : Use LC-MS to monitor intermediates and adjust stoichiometry in real time.

Q. What strategies resolve discrepancies in spectroscopic data for fluorinated biphenyl derivatives?

- Cross-validation : Compare ¹H/¹³C NMR with density functional theory (DFT)-predicted shifts.

- Isotopic labeling : Use ¹⁹F NMR to track fluorine environments and confirm substitution patterns.

- Crystallography : Single-crystal X-ray diffraction (as in Acta Cryst. studies) provides unambiguous structural proof .

Q. What methodologies assess environmental persistence and bioaccumulation potential?

- Fate studies : Measure hydrolysis rates (pH-dependent) and photodegradation in simulated sunlight.

- Partition coefficients : Determine logK₀w (octanol-water) to predict bioaccumulation.

- Ecotoxicology : Use microcosm experiments to track degradation products in soil/water systems .

Contradiction Analysis

Q. How should researchers address variability in reported synthesis yields (e.g., 82% vs. lower values)?

- Source analysis : Compare reagent purity (e.g., ≥99% vs. lower grades) and reaction scale (mg vs. kg).

- Byproduct identification : Use GC-MS to detect fluorinated side products (e.g., dehalogenation artifacts).

- Reproducibility : Replicate under inert atmosphere (Ar/N₂) to exclude oxygen-mediated degradation .

Theoretical Frameworks

Q. How can computational models predict this compound’s reactivity in novel reactions?

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics : Simulate solvent interactions to optimize reaction media.

- Docking studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.